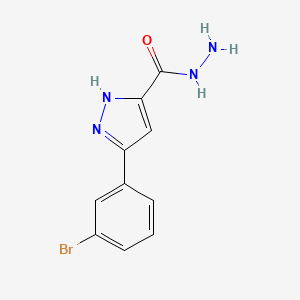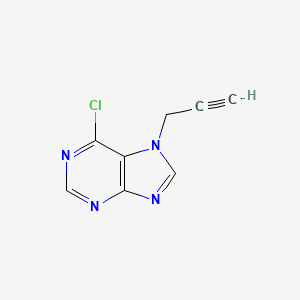![molecular formula C11H16ClNO2 B6164018 methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride CAS No. 2514948-43-5](/img/new.no-structure.jpg)
methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is commonly used in various scientific research applications due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride typically involves the reaction of 3-(2-bromoethyl)benzoic acid methyl ester with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents and reagents are selected based on their cost-effectiveness and availability .
化学反応の分析
Types of Reactions
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different nucleophilic groups replacing the methylamino group.
科学的研究の応用
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes. It is known to potentiate dopamine while partially inhibiting serotonin, which may contribute to its effects on the central nervous system .
類似化合物との比較
Similar Compounds
- Methyl 3-[2-(benzyl(ethyl)amino)ethyl]benzoate hydrochloride
- Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate hydrochloride
- Methyl 3-[2-(methylamino)ethyl]benzoate
Uniqueness
Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride is unique due to its specific chemical structure, which allows it to interact with various biological targets. Its ability to modulate neurotransmitter systems distinguishes it from other similar compounds, making it valuable in both research and potential therapeutic applications .
特性
CAS番号 |
2514948-43-5 |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




